molecular formula C11H13ClF2N6O4S B10949473 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10949473
M. Wt: 398.77 g/mol
InChI Key: RDIKLOXVSNJRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including chloro, nitro, difluoromethyl, and sulfonamide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chloro and nitro groups through electrophilic substitution reactions. The difluoromethyl group is then added via nucleophilic substitution, and the sulfonamide group is introduced through sulfonation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted pyrazoles.

Scientific Research Applications

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C11H13ClF2N6O4S

Molecular Weight

398.77 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H13ClF2N6O4S/c1-6-9(7(2)19(16-6)11(13)14)25(23,24)15-3-4-18-5-8(12)10(17-18)20(21)22/h5,11,15H,3-4H2,1-2H3

InChI Key

RDIKLOXVSNJRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.